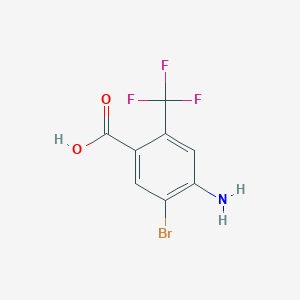

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid

Description

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid (CAS: 1208076-77-0) is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group at position 2, an amino (-NH₂) group at position 4, and a bromine atom at position 5 of the benzoic acid scaffold. Its molecular formula is C₈H₅BrF₃NO₂, with a molecular weight of 296.03 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides a site for further functionalization .

Properties

IUPAC Name |

4-amino-5-bromo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-1-3(7(14)15)4(2-6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUDGCIRGQCIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)benzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitution patterns.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The amino group in 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid can undergo oxidation to form nitro derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Dehalogenated products.

Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique functional groups, including an amino group, a bromine atom, and a trifluoromethyl group, facilitate various interactions with biological molecules, making it a versatile building block in synthesizing complex organic molecules and a potential therapeutic agent.

Scientific Research Applications

Chemistry

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid serves as a fundamental building block in organic synthesis. The presence of bromine and trifluoromethyl groups enhances its electron-withdrawing capabilities, contributing to its distinctive biological activities.

Biology

This compound is explored as a biochemical probe due to its unique functional groups that can interact with biological molecules. The amino group can form hydrogen bonds, while the bromo and trifluoromethyl groups can participate in non-covalent interactions, modulating the activity of enzymes, receptors, and other proteins.

Medicine

The potential therapeutic properties of 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid are under investigation, particularly in developing new drugs. It has been identified for its potential as an antimicrobial and anticancer agent.

Industry

In industry, 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid is utilized in producing advanced materials with specific chemical properties.

Related Compounds

Several related compounds exist, each with unique features and applications:

- 5-Bromo-2-(trifluoromethyl)benzoic acid: Lacks the amino group and is primarily used for synthesis.

- 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid: Features a different positioning of the amino group, leading to altered reactivity.

- 4-Amino-5-chloro-2-(trifluoromethyl)benzoic acid: Contains chlorine instead of bromine, resulting in different biological activities.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid largely depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of halogenated benzoic acid derivatives allows for nuanced comparisons. Below, key analogs of 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid are analyzed based on substituent patterns, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Physicochemical Properties

- Solubility and Lipophilicity: The trifluoromethyl group in all analogs enhances lipophilicity (logP ~2.5–3.5), favoring membrane permeability. Amino-containing derivatives (e.g., 4-amino-5-bromo-2-CF₃) exhibit moderate aqueous solubility due to the -NH₂ group, whereas halogenated analogs (e.g., 5-bromo-2-fluoro-4-CF₃) are more hydrophobic .

- Thermal Stability: Bromine and trifluoromethyl groups contribute to high thermal stability.

Research Findings and Computational Insights

- DFT Studies: highlights that tautomeric forms of similar brominated benzoic acids (e.g., 4-amino-5-bromo benzoic acid) influence electronic properties. The amino group’s resonance effects stabilize charge distribution, which is critical in drug-receptor interactions .

- Crystallography : SHELX software () has been used to resolve structures of halogenated benzoic acids, confirming that bromine and trifluoromethyl groups induce distinct crystal packing patterns .

Biological Activity

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid (C8H5BrF3NO2) is a benzoic acid derivative notable for its diverse biological activities. The compound features an amino group, a bromine atom, and a trifluoromethyl group, contributing to its unique chemical properties and biological interactions. This article explores its synthesis, biological activity, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C8H5BrF3NO2

- Molecular Weight : Approximately 284.032 g/mol

- Physical Appearance : White to off-white crystalline powder

- Melting Point : 240 to 243 °C

The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound's reactivity and biological activity, particularly in interactions with nucleic acids and proteins.

Antimicrobial Properties

Research indicates that 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid exhibits significant antimicrobial activity. Its structural analogs have been studied for their antibacterial properties against various pathogens.

- Inhibition of Mycobacteria : The compound has shown potential as an antimycobacterial agent. In studies involving salicylanilide derivatives, compounds similar to 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L against drug-resistant strains of Mycobacterium tuberculosis .

- Broad-Spectrum Activity : Other studies have reported moderate antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs indicating efficacy comparable to standard antibiotics .

- Antifungal Activity : The compound also exhibits antifungal properties, with specific activity against Candida albicans and Aspergillus niger, suggesting its potential in treating fungal infections .

The biological activity of 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid can be attributed to its ability to intercalate with DNA, thereby inhibiting critical enzymes involved in replication and repair processes. This mechanism is crucial for its antimicrobial efficacy, particularly against resistant strains of bacteria.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various salicylanilide derivatives, including those related to 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid. The results indicated:

- MIC Values : Compounds showed effective inhibition against several bacterial strains with MICs ranging from 0.49 μmol/L upwards.

- Comparative Analysis : Certain derivatives exhibited superior activity compared to traditional antibiotics like isoniazid, particularly against drug-resistant strains .

In Vitro Studies

In vitro tests confirmed the compound's ability to inhibit microbial growth effectively:

- Methodology : Agar diffusion methods were employed to determine zones of inhibition and MIC values.

- Findings : The compound demonstrated significant antimicrobial action at higher concentrations, reinforcing its potential as a therapeutic agent .

Comparative Analysis with Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | Lacks amino group; primarily used for synthesis |

| 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | C8H5BrF3NO2 | Different positioning of amino group; altered reactivity |

| 4-Amino-5-chloro-2-(trifluoromethyl)benzoic acid | C8H5ClF3NO2 | Chlorine instead of bromine; different biological activities |

The unique combination of functional groups in 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid enhances its electron-withdrawing capabilities, leading to distinctive biological activities compared to its analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a polar aprotic solvent (e.g., DMF) .

Trifluoromethylation : Install the trifluoromethyl group via cross-coupling (e.g., copper-mediated Ullmann reaction) .

Amination : Reduce a nitro precursor (introduced via nitration) using catalytic hydrogenation (Pd/C, H₂) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature, and catalyst loading to suppress side products like dehalogenation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign substituent positions using chemical shifts (e.g., downfield shifts for -CF₃ and -Br groups) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., substitution patterns) using SHELXL for refinement. Ensure high-resolution data (<1.0 Å) to model electron-withdrawing effects .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can purification challenges (e.g., polar byproducts) be addressed?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate). For acidic byproducts, use ion-exchange resins .

Advanced Research Questions

Q. How do electron-withdrawing substituents (-Br, -CF₃) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Analysis : The -CF₃ group increases electrophilicity at the ortho/para positions, facilitating Suzuki-Miyaura couplings. -Br acts as a leaving group in SNAr reactions.

- Comparative Studies : Compare reaction rates with analogs lacking -CF₃ (e.g., 4-amino-5-bromobenzoic acid) to isolate substituent effects .

- DFT Calculations : Model charge distribution and transition states to predict regioselectivity .

Q. How can structural ambiguities (e.g., tautomerism or disordered crystals) be resolved during X-ray analysis?

- Methodological Answer :

- SHELX Refinement : Use restraints for disordered atoms (e.g., -CF₃ groups). Apply TWIN commands for twinned crystals .

- Complementary Data : Validate crystallographic models with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks .

Q. What strategies validate computational docking predictions of this compound’s binding to biological targets (e.g., microbial enzymes)?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., leucyl-tRNA synthetase). Prioritize poses with hydrogen bonds to -NH₂ and -COOH groups .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD).

- Enzyme Assays : Test inhibition of target enzyme activity (e.g., IC₅₀ determination) .

Q. How should contradictory data on reaction yields or byproducts be analyzed?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity, moisture levels, and inert atmosphere (Ar/N₂).

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., debrominated species) .

- Kinetic Profiling : Monitor reaction time courses to identify competing pathways (e.g., hydrolysis vs. coupling) .

Tables for Key Data

| Substituent Effects on Reactivity |

|---|

| -CF₃ |

| -Br |

| -NH₂ |

| Common Analytical Techniques |

|---|

| X-ray Crystallography |

| NMR Spectroscopy |

| Mass Spectrometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.